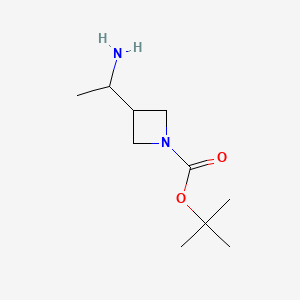

tert-Butyl 3-(1-aminoethyl)azetidine-1-carboxylate

Beschreibung

Eigenschaften

IUPAC Name |

tert-butyl 3-(1-aminoethyl)azetidine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H20N2O2/c1-7(11)8-5-12(6-8)9(13)14-10(2,3)4/h7-8H,5-6,11H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JSURSCDQTBSUPP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1CN(C1)C(=O)OC(C)(C)C)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H20N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

200.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

In-depth Technical Guide: Properties and Applications of CAS Number 898271-20-0

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction to CAS Number 898271-20-0

The compound with CAS number 898271-20-0 is a synthetic building block featuring a Boc-protected azetidine ring and a primary amine. Its structure is tailored for the modular synthesis of PROTACs, heterobifunctional molecules that co-opt the cellular ubiquitin-proteasome system to induce the degradation of specific target proteins.[1][2] The azetidine ring introduces a degree of rigidity to the linker, a feature that is increasingly recognized as a critical parameter in optimizing the efficacy of PROTACs. The terminal primary amine and the Boc-protected nitrogen on the azetidine ring provide orthogonal handles for sequential conjugation to a target protein ligand and an E3 ligase ligand.

Physicochemical and Structural Properties

A summary of the key physicochemical and structural properties of tert-butyl 3-(2-aminoethyl)azetidine-1-carboxylate is presented in the table below. These properties are crucial for its handling, storage, and application in chemical synthesis.

| Property | Value |

| IUPAC Name | tert-butyl 3-(2-aminoethyl)azetidine-1-carboxylate |

| Synonyms | Boc-Azetidine-C2-NH2, 1-Boc-3-(2-aminoethyl)azetidine |

| CAS Number | 898271-20-0 |

| Molecular Formula | C₁₀H₂₀N₂O₂ |

| Molecular Weight | 200.28 g/mol |

| Physical Form | Liquid or semi-solid |

| Purity | Typically >95% (commercially available) |

| Storage Conditions | Recommended storage at -20°C for long-term stability |

Calculated Physicochemical Properties:

| Property | Value |

| Topological Polar Surface Area (TPSA) | 55.56 Ų |

| logP (octanol-water partition coefficient) | 1.20 |

| Hydrogen Bond Donors | 1 |

| Hydrogen Bond Acceptors | 3 |

| Rotatable Bonds | 4 |

Role in PROTAC Synthesis and Targeted Protein Degradation

tert-butyl 3-(2-aminoethyl)azetidine-1-carboxylate serves as a linker in the construction of PROTACs.[1][2] PROTACs are designed with three key components: a ligand that binds to the protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a linker that connects these two ligands. The linker's length, rigidity, and chemical composition are critical for the proper formation of a ternary complex between the POI and the E3 ligase, which is a prerequisite for the ubiquitination and subsequent proteasomal degradation of the POI.

The azetidine moiety in this linker provides a semi-rigid scaffold, which can be advantageous in pre-organizing the PROTAC molecule into a conformation conducive to ternary complex formation. The ethylamine extension provides a flexible spacer to achieve the optimal distance between the two ends of the PROTAC.

General Experimental Workflow for PROTAC Synthesis

The synthesis of a PROTAC using Boc-Azetidine-C2-NH2 would typically follow a stepwise approach involving the sequential coupling of the POI ligand and the E3 ligase ligand. The Boc protecting group allows for controlled, directional synthesis. A generalized workflow is depicted below.

Signaling Pathway: The Ubiquitin-Proteasome System

PROTACs synthesized using linkers such as Boc-Azetidine-C2-NH2 function by hijacking the cell's natural protein disposal machinery, the ubiquitin-proteasome system. The diagram below illustrates the general mechanism of action of a PROTAC.

Detailed Methodologies: A Generalized Protocol

As no specific experimental protocols for the use of CAS 898271-20-0 are available in the literature, a generalized protocol for the synthesis of a PROTAC is provided below for reference. Researchers should adapt this protocol based on the specific properties of the POI and E3 ligase ligands being used.

Step 1: Coupling of Ligand A (e.g., a carboxylic acid-functionalized ligand) to Boc-Azetidine-C2-NH2

-

Dissolve the carboxylic acid-functionalized ligand (1.0 eq) and Boc-Azetidine-C2-NH2 (1.1 eq) in anhydrous N,N-dimethylformamide (DMF).

-

Add a coupling agent such as HATU (1.2 eq) to the solution.

-

Add a non-nucleophilic base, for example, N,N-diisopropylethylamine (DIPEA) (3.0 eq), dropwise to the reaction mixture.

-

Stir the reaction at room temperature for 2-4 hours, monitoring progress by LC-MS.

-

Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with saturated aqueous sodium bicarbonate, water, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography to obtain the Boc-protected intermediate.

Step 2: Boc Deprotection

-

Dissolve the purified Boc-protected intermediate in anhydrous dichloromethane (DCM).

-

Add trifluoroacetic acid (TFA) (e.g., 20-50% v/v in DCM) dropwise at 0°C.

-

Stir the reaction at room temperature for 1-2 hours, monitoring by LC-MS.

-

Upon completion, remove the solvent and excess TFA under reduced pressure to yield the amine salt, which can often be used in the next step without further purification.

Step 3: Coupling of Ligand B (e.g., a carboxylic acid-functionalized ligand) to the Deprotected Intermediate

-

Dissolve the deprotected amine intermediate (1.0 eq) and the second carboxylic acid-functionalized ligand (1.1 eq) in anhydrous DMF.

-

Add a coupling agent such as HATU (1.2 eq) to the solution.

-

Add DIPEA (4.0-5.0 eq, to neutralize the TFA salt and act as the base) dropwise to the reaction mixture.

-

Stir the reaction at room temperature for 2-4 hours, monitoring progress by LC-MS.

-

Work up the reaction as described in Step 1.

-

Purify the final PROTAC product by preparative HPLC.

-

Characterize the purified PROTAC by NMR and high-resolution mass spectrometry (HRMS).

Conclusion and Future Perspectives

tert-butyl 3-(2-aminoethyl)azetidine-1-carboxylate (CAS 898271-20-0) is a promising linker for the synthesis of PROTACs, offering a blend of rigidity and flexibility that can be beneficial for optimizing the performance of these targeted protein degraders. While its intended use is well-defined, the lack of published studies detailing its specific application presents a gap in the current knowledge base. Future research demonstrating the synthesis and biological evaluation of PROTACs incorporating this linker will be invaluable in fully elucidating its potential and providing a more concrete understanding of its structure-activity relationships in the context of targeted protein degradation. Researchers in the field are encouraged to explore the utility of this and other novel linkers to expand the toolkit for developing next-generation protein degraders.

References

An In-depth Technical Guide to the Synthesis of tert-Butyl 3-(1-aminoethyl)azetidine-1-carboxylate Precursors

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthetic pathways and detailed experimental protocols for the preparation of key precursors to tert-butyl 3-(1-aminoethyl)azetidine-1-carboxylate, a valuable building block in pharmaceutical research and drug development. The synthesis of this compound and its precursors is crucial for the development of novel therapeutics, including agonists for sphingosine-1-phosphate (S1P) receptors.[1] This document outlines the multi-step synthesis starting from commercially available materials, focusing on the preparation of tert-butyl 3-hydroxyazetidine-1-carboxylate, its oxidation to tert-butyl 3-oxoazetidine-1-carboxylate and tert-butyl 3-formylazetidine-1-carboxylate, and the subsequent conversion to the pivotal intermediate, tert-butyl 3-(1-hydroxyethyl)azetidine-1-carboxylate, leading to the final aminoethyl derivative.

Synthetic Pathway Overview

The synthesis of tert-butyl 3-(1-aminoethyl)azetidine-1-carboxylate is a multi-step process that involves the strategic functionalization of the azetidine ring. The general synthetic approach is outlined below.

Caption: Overall synthetic pathway.

Experimental Protocols and Data

This section provides detailed experimental procedures for the synthesis of each key precursor, along with tables summarizing the quantitative data for easy comparison.

Synthesis of tert-Butyl 3-hydroxyazetidine-1-carboxylate

The initial step involves the debenzylation and subsequent Boc-protection of 1-benzylazetidin-3-ol to yield tert-butyl 3-hydroxyazetidine-1-carboxylate.

Experimental Protocol:

To a solution of 1-benzylazetidin-3-ol (35.0 g, 214.4 mmol) in THF (350 mL), 5% Pd/C (1.75 g) was added. The mixture was stirred overnight at room temperature under a hydrogen atmosphere for 20 hours. After the reaction was complete, the mixture was filtered, and the filtrate was concentrated under vacuum to give the crude product. The crude product was dissolved in n-heptane (105 mL) and stirred at 0-5 °C for 2 hours under a nitrogen atmosphere. The resulting solid was filtered and dried to afford pure tert-butyl 3-hydroxyazetidine-1-carboxylate as a white solid.[2]

| Parameter | Value | Reference |

| Starting Material | 1-Benzylazetidin-3-ol | [2] |

| Reagents | 5% Pd/C, H₂, (Boc)₂O (implied) | [2] |

| Solvent | THF, n-heptane | [2] |

| Reaction Time | 20 hours | [2] |

| Temperature | Room temperature, 0-5 °C | [2] |

| Yield | 91% (33.8 g) | [2] |

| Appearance | White solid | [2] |

| ¹H NMR (400 MHz, CDCl₃) | δ ppm: 1.40 (s, 9H), 3.76–3.78 (m, 2H), 4.08–4.10 (m, 2H), 4.51–4.55 (m, 1H) | [2] |

Synthesis of tert-Butyl 3-oxoazetidine-1-carboxylate

The secondary alcohol of tert-butyl 3-hydroxyazetidine-1-carboxylate is oxidized to a ketone to furnish tert-butyl 3-oxoazetidine-1-carboxylate. A common method for this transformation is the TEMPO-catalyzed oxidation.

Caption: Oxidation workflow.

Experimental Protocol (Traditional TEMPO Oxidation):

To a solution of tert-butyl 3-hydroxyazetidine-1-carboxylate (10.0 g, 57.7 mmol) in CH₂Cl₂ (200 mL) was added a 9.1% aqueous solution of potassium bromide (15.1 g) and TEMPO (0.18 g, 1.15 mmol) at -15 to 5 °C. A mixture of KHCO₃ (104 g) and a 12% aqueous solution of NaClO (86 g) in water (389 mL) was then slowly added, and the reaction was stirred for 30 minutes. Upon completion, the reaction was quenched with a 15% aqueous solution of sodium thiosulfate (100 mL), extracted with ethyl acetate, and washed with water. The organic layer was dried and concentrated under vacuum to yield the product.[2]

| Parameter | Value | Reference |

| Starting Material | tert-Butyl 3-hydroxyazetidine-1-carboxylate | [2] |

| Reagents | TEMPO, KBr, KHCO₃, NaClO | [2] |

| Solvent | CH₂Cl₂, H₂O | [2] |

| Reaction Time | 30 minutes | [2] |

| Temperature | -15 to 5 °C | [2] |

| Yield | Not explicitly stated for this specific protocol, but this is a common high-yielding reaction. |

Synthesis of tert-Butyl 3-formylazetidine-1-carboxylate

Alternatively, the corresponding aldehyde, tert-butyl 3-formylazetidine-1-carboxylate, can be synthesized from tert-butyl 3-(hydroxymethyl)azetidine-1-carboxylate via Swern or IBX oxidation.

Experimental Protocol (IBX Oxidation):

To a stirred solution of tert-butyl 3-(hydroxymethyl)azetidine-1-carboxylate (20.96 g, 112 mmol) in ethyl acetate (500 mL) was added 2-iodoxybenzoic acid (IBX) (62.69 g, 224 mmol). The reaction mixture was refluxed overnight. After cooling to room temperature, petroleum ether (500 mL) was added, and the mixture was filtered. The filtrate was concentrated under reduced pressure to give the product as a yellow oil.[3]

| Parameter | Value | Reference |

| Starting Material | tert-Butyl 3-(hydroxymethyl)azetidine-1-carboxylate | [3] |

| Reagent | 2-Iodoxybenzoic acid (IBX) | [3] |

| Solvent | Ethyl acetate, Petroleum ether | [3] |

| Reaction Time | Overnight | [3] |

| Temperature | Reflux | [3] |

| Yield | 99% (20.56 g) | [3] |

| Appearance | Yellow oil | [3] |

| ¹H NMR (400 MHz, CDCl₃) | δ 1.44 (s, 9H), 3.32-3.40 (m, 1H), 4.07-4.14 (m, 4H), 9.85 (d, J = 2.0Hz, 1H) | [3] |

Synthesis of tert-Butyl 3-(1-hydroxyethyl)azetidine-1-carboxylate

The formyl group of tert-butyl 3-formylazetidine-1-carboxylate can be converted to a 1-hydroxyethyl group via a Grignard reaction with methylmagnesium bromide.

Caption: Grignard reaction scheme.

Experimental Protocol (General Procedure):

To a solution of tert-butyl 3-formylazetidine-1-carboxylate in anhydrous THF at 0 °C is added a solution of methylmagnesium bromide (typically 1.1-1.5 equivalents) in THF dropwise. The reaction is stirred at 0 °C for a few hours and then quenched by the slow addition of a saturated aqueous solution of ammonium chloride. The mixture is extracted with an organic solvent (e.g., ethyl acetate), and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography.

| Parameter | Value |

| Starting Material | tert-Butyl 3-formylazetidine-1-carboxylate |

| Reagent | Methylmagnesium bromide |

| Solvent | Anhydrous THF |

| Temperature | 0 °C |

| Quenching Agent | Saturated aq. NH₄Cl |

| Purification | Column chromatography |

Characterization Data (Predicted):

-

¹H NMR: The spectrum is expected to show a new doublet for the methyl group of the hydroxyethyl moiety and a corresponding quartet for the methine proton. The aldehyde proton signal around 9.8 ppm will be absent.

-

¹³C NMR: The spectrum will show a new signal for the methyl carbon and a signal for the hydroxyl-bearing methine carbon. The aldehyde carbonyl carbon signal will be absent.

-

Mass Spectrometry: The mass spectrum should show the molecular ion peak corresponding to the addition of a methyl group and a hydrogen atom to the starting aldehyde.

Synthesis of tert-Butyl 3-(1-aminoethyl)azetidine-1-carboxylate

The final step involves the conversion of the secondary alcohol in tert-butyl 3-(1-hydroxyethyl)azetidine-1-carboxylate to the desired primary amine. A common and effective method for this transformation with inversion of stereochemistry is the Mitsunobu reaction to form an azide, followed by reduction.

Experimental Protocol (Two-Step Procedure):

Step 1: Mitsunobu Reaction to form the Azide

To a solution of tert-butyl 3-(1-hydroxyethyl)azetidine-1-carboxylate, triphenylphosphine (PPh₃), and hydrazoic acid (HN₃, generated in situ or used as a solution) in an anhydrous aprotic solvent like THF or toluene at 0 °C, is added a solution of diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD) dropwise. The reaction is allowed to warm to room temperature and stirred until completion. The reaction mixture is then subjected to an appropriate work-up to remove the triphenylphosphine oxide and the hydrazine byproduct, followed by purification of the resulting azide. The use of hydrazoic acid is hazardous and requires extreme caution.

Step 2: Reduction of the Azide

The purified tert-butyl 3-(1-azidoethyl)azetidine-1-carboxylate is dissolved in a suitable solvent such as methanol or ethanol. A reducing agent, such as palladium on carbon (Pd/C) under a hydrogen atmosphere or triphenylphosphine followed by water (Staudinger reduction), is then used to reduce the azide to the primary amine. After the reduction is complete, the catalyst is filtered off (in the case of Pd/C), and the solvent is removed under reduced pressure. The crude product is then purified to yield tert-butyl 3-(1-aminoethyl)azetidine-1-carboxylate.

| Parameter | Value |

| Step 1: Mitsunobu Reaction | |

| Starting Material | tert-Butyl 3-(1-hydroxyethyl)azetidine-1-carboxylate |

| Reagents | PPh₃, DEAD or DIAD, HN₃ |

| Solvent | Anhydrous THF or Toluene |

| Temperature | 0 °C to Room Temperature |

| Step 2: Azide Reduction | |

| Starting Material | tert-Butyl 3-(1-azidoethyl)azetidine-1-carboxylate |

| Reagents | Pd/C, H₂ or PPh₃, H₂O |

| Solvent | Methanol or Ethanol |

| Purification | Column chromatography or other suitable methods |

Characterization Data (Expected):

-

¹H NMR: The spectrum of the final product will show signals corresponding to the protons of the aminoethyl group, including a characteristic signal for the NH₂ protons. The methine proton of the hydroxyethyl group in the precursor will be shifted.

-

¹³C NMR: The spectrum will show a signal for the carbon bearing the amino group.

-

Mass Spectrometry: The mass spectrum should confirm the molecular weight of the final product.

Conclusion

This technical guide has outlined the key synthetic steps for preparing precursors to tert-butyl 3-(1-aminoethyl)azetidine-1-carboxylate. The provided experimental protocols and tabulated data offer a valuable resource for researchers and professionals in the field of drug discovery and development. The synthesis involves robust and well-established chemical transformations, allowing for the efficient production of these important azetidine-based building blocks. Careful execution of these procedures and appropriate characterization of the intermediates are essential for the successful synthesis of the final target compound.

References

- 1. Tert-butyl 3-amino-3-cyanoazetidine-1-carboxylate | 1254120-12-1 | Benchchem [benchchem.com]

- 2. A green and facile synthesis of an industrially important quaternary heterocyclic intermediates for baricitinib - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 3-FORMYL-AZETIDINE-1-CARBOXYLIC ACID TERT-BUTYL ESTER synthesis - chemicalbook [chemicalbook.com]

The Rising Profile of Substituted Azetidine Carboxylates in Drug Discovery: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The constrained four-membered ring of the azetidine scaffold has garnered significant attention in medicinal chemistry, offering a unique combination of structural rigidity and metabolic stability. When functionalized with a carboxylate group, these molecules, known as substituted azetidine carboxylates, unlock a diverse range of biological activities. This technical guide provides an in-depth overview of the biological activities of this promising class of compounds, complete with quantitative data, detailed experimental protocols, and visualizations of key signaling pathways.

Core Biological Activities and Quantitative Data

Substituted azetidine carboxylates have demonstrated efficacy in several key therapeutic areas, acting as potent and selective inhibitors of various enzymes and modulators of cellular signaling pathways. The following tables summarize the quantitative biological activity data for several classes of these compounds.

GABA Uptake Inhibitors

Azetidine derivatives have been explored as conformationally constrained analogues of GABA and beta-alanine for their potential as GABA uptake inhibitors.

| Compound | Target | IC50 (µM) | Reference |

| Azetidin-2-ylacetic acid with 4,4-diphenylbutenyl moiety | GAT-1 | 2.83 ± 0.67 | [1] |

| Azetidin-2-ylacetic acid with 4,4-bis(3-methyl-2-thienyl)butenyl moiety | GAT-1 | 2.01 ± 0.77 | [1] |

| 1-{2-[tris(4-methoxyphenyl)methoxy]ethyl}azetidine-3-carboxylic acid | GAT-3 | 15.3 ± 4.5 | [1] |

| 3-hydroxy-3-(4-methoxyphenyl)azetidine derivative (18b) | GAT-1 | 26.6 ± 3.3 | [1] |

| 3-hydroxy-3-(4-methoxyphenyl)azetidine derivative (18e) | GAT-3 | 31.0 ± 4.7 | [1] |

STAT3 Inhibitors

Signal Transducer and Activator of Transcription 3 (STAT3) is a key mediator of cytokine signaling and a validated target in oncology. (R)-azetidine-2-carboxamide analogues have emerged as potent STAT3 inhibitors.

| Compound | Assay | IC50 (µM) | Reference |

| Salicylate 5a | STAT3 DNA-binding activity/EMSA | 0.55 | [2] |

| inS3-54 | STAT3 DNA-binding activity/EMSA | ~20 | [3] |

Dipeptidyl Peptidase IV (DPP IV) Inhibitors

DPP IV inhibitors are a class of oral hypoglycemics for the treatment of type 2 diabetes. Azetidine-based compounds have shown significant inhibitory potential. Several 2-cyanoazetidines, 3-fluoroazetidines, and 2-ketoazetidines display sub-micromolar potency against DPP IV, with the most potent having IC50 values below 100 nM.[4]

Monoacylglycerol Lipase (MAGL) Inhibitors

MAGL is a key enzyme in the endocannabinoid system, and its inhibition is a promising strategy for treating neuroinflammatory and neurodegenerative diseases. Azetidine carbamates have been identified as efficient and selective MAGL inhibitors. For instance, certain 3-substituted azetidine carbamates exhibit potent inhibition, with one notable compound (compound 6) effectively elevating central 2-arachidonoylglycerol (2-AG) levels in vivo at a 10mg/kg dose.[5]

Pro-inflammatory and Pro-apoptotic Effects

L-azetidine-2-carboxylic acid, a proline analogue, has been shown to induce pro-inflammatory and pro-apoptotic effects in BV2 microglial cells.[6]

| Concentration (µM) | Effect on BV2 microglial cells | Time (h) | Reference |

| >1000 | Significantly reduced cell viability, increased BAX/Bcl2 ratio, and caused cell death. | 24 | [6] |

| 0-2000 | Increased nitric oxide release. | 3, 6, 12, 24 | [6] |

Key Experimental Protocols

This section provides detailed methodologies for key experiments cited in the evaluation of substituted azetidine carboxylates.

STAT3 DNA-Binding Activity Assay (Electrophoretic Mobility Shift Assay - EMSA)

Objective: To determine the in vitro inhibitory activity of test compounds on the DNA-binding ability of STAT3.

Materials:

-

Nuclear extracts from cells with activated STAT3 (e.g., NIH3T3/v-Src fibroblasts).[2]

-

Radiolabeled high-affinity sis-inducible element (hSIE) probe that binds STAT3.[2]

-

Test compounds (substituted azetidine carboxylates).

-

Polyacrylamide gel electrophoresis (PAGE) apparatus.

-

Phosphorimager for visualization.

Procedure:

-

Prepare nuclear extracts from cells expressing activated STAT3.

-

Pre-incubate the nuclear extracts with increasing concentrations of the test compounds for 30 minutes at room temperature.[2]

-

Add the radiolabeled hSIE probe to the mixture and incubate to allow for STAT3-DNA binding.

-

Separate the protein-DNA complexes from the free probe by non-denaturing polyacrylamide gel electrophoresis.

-

Visualize the bands corresponding to the STAT3:DNA complexes using a phosphorimager.

-

Quantify the band intensities to determine the concentration of the compound that inhibits 50% of STAT3-DNA binding (IC50).[2]

Dipeptidyl Peptidase IV (DPP IV) Inhibition Assay (Fluorometric)

Objective: To determine the in vitro inhibitory activity of test compounds against DPP IV.

Materials:

-

Recombinant human DPP IV enzyme.

-

Fluorogenic substrate: Gly-Pro-aminomethylcoumarin (Gly-Pro-AMC).[7]

-

Test compounds (substituted azetidine carboxylates).

-

Sitagliptin (positive control).[7]

-

Assay Buffer (e.g., 20 mM Tris-HCl, pH 8.0, containing 100 mM NaCl, and 1 mM EDTA).[8]

-

96-well microplate and fluorescence plate reader.

Procedure:

-

Prepare serial dilutions of the test compounds and the positive control (Sitagliptin) in the assay buffer.

-

In a 96-well plate, add the DPP IV enzyme solution to wells containing either the test compound, positive control, or buffer (enzyme control).

-

Pre-incubate the plate for a defined period (e.g., 10 minutes) at 37°C.[9]

-

Initiate the reaction by adding the fluorogenic substrate (Gly-Pro-AMC) to all wells.[9]

-

Monitor the increase in fluorescence over time at an excitation wavelength of 350-380 nm and an emission wavelength of 450-465 nm.[8][9]

-

Calculate the percentage of inhibition for each compound concentration by comparing the rate of fluorescence increase to the enzyme control.

-

Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration.[7]

Cell Viability Assay (MTT) for Pro-inflammatory and Pro-apoptotic Effects

Objective: To assess the effect of L-azetidine-2-carboxylic acid on the viability of BV2 microglial cells.

Materials:

-

BV2 microglial cells.

-

L-azetidine-2-carboxylic acid (AZE).

-

Dulbecco's Modified Eagle's Medium (DMEM) supplemented with fetal bovine serum (FBS) and antibiotics.[6]

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution.

-

Solubilization buffer (e.g., DMSO).

-

96-well plate and microplate reader.

Procedure:

-

Seed BV2 cells in a 96-well plate and allow them to adhere and grow to a desired confluency (e.g., 75-80%).[6]

-

Treat the cells with varying concentrations of AZE (e.g., 0, 125, 250, 500, 1000, 2000 µM) for different time points (e.g., 3, 6, 12, or 24 hours).[6]

-

After the treatment period, add MTT solution to each well and incubate for a few hours to allow for the formation of formazan crystals by viable cells.

-

Remove the medium and dissolve the formazan crystals in a solubilization buffer.

-

Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Calculate the percentage of cell viability relative to the untreated control cells.

Visualizing the Mechanism: Signaling Pathways and Workflows

Understanding the molecular pathways affected by substituted azetidine carboxylates is crucial for rational drug design. The following diagrams, generated using the DOT language, illustrate key signaling pathways and experimental workflows.

References

- 1. Azetidine derivatives as novel gamma-aminobutyric acid uptake inhibitors: synthesis, biological evaluation, and structure-activity relationship - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Discovery of Novel Azetidine Amides as Potent Small-Molecule STAT3 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. A Small Molecule Compound Targeting STAT3 DNA-Binding Domain Inhibits Cancer Cell Proliferation, Migration, and Invasion - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Azetidine-based inhibitors of dipeptidyl peptidase IV (DPP IV) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. mdpi.com [mdpi.com]

- 7. benchchem.com [benchchem.com]

- 8. content.abcam.com [content.abcam.com]

- 9. Inhibition of DPP-IV Activity and Stimulation of GLP-1 Release by Gastrointestinally Digested Black Soldier Fly Prepupae [mdpi.com]

Technical Guide: Spectroscopic and Synthetic Overview of tert-Butyl 3-(1-aminoethyl)azetidine-1-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Abstract: This document provides a detailed technical overview of tert-butyl 3-(1-aminoethyl)azetidine-1-carboxylate, a valuable building block in medicinal chemistry. Due to the absence of publicly available experimental spectroscopic data for this specific compound, this guide presents predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data based on the analysis of analogous structures. Furthermore, a comprehensive, multi-step synthetic protocol is proposed, drawing from established methodologies for the synthesis of related 3-substituted azetidine derivatives. This guide is intended to serve as a foundational resource for researchers engaged in the synthesis, characterization, and application of this and similar molecules.

Predicted Spectroscopic Data

Predicted Nuclear Magnetic Resonance (NMR) Data

The predicted ¹H and ¹³C NMR chemical shifts are based on the functional groups present in the molecule and typical values for N-Boc protected azetidine derivatives.

Table 1: Predicted ¹H NMR Spectral Data

| Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Integration |

| -C(CH ₃)₃ (Boc) | 1.45 | Singlet | 9H |

| -CH (NH₂)CH₃ | 2.8 - 3.0 | Quartet | 1H |

| -CH - (Azetidine Ring) | 2.9 - 3.2 | Multiplet | 1H |

| Azetidine Ring CH ₂ | 3.5 - 3.9 | Multiplet | 4H |

| -CH(NH₂)CH ₃ | 1.1 - 1.3 | Doublet | 3H |

| -NH ₂ | 1.5 - 2.5 (Broad) | Broad Singlet | 2H |

Table 2: Predicted ¹³C NMR Spectral Data

| Assignment | Predicted Chemical Shift (δ, ppm) |

| -C (CH₃)₃ (Boc) | ~28.5 |

| -C (CH₃)₃ (Boc) | ~79.5 |

| -C =O (Carbamate) | ~156.0 |

| Azetidine Ring C H₂ | 55.0 - 60.0 |

| Azetidine Ring C H | 35.0 - 40.0 |

| -C H(NH₂)CH₃ | 48.0 - 52.0 |

| -CH(NH₂)C H₃ | 18.0 - 22.0 |

Predicted Infrared (IR) Spectroscopy Data

The IR spectrum is expected to show characteristic absorption bands corresponding to the N-H, C-H, C=O, and C-N bonds within the molecule.

Table 3: Predicted Infrared (IR) Spectroscopy Data

| Wavenumber (cm⁻¹) | Vibration Mode | Functional Group |

| 3350 - 3250 | N-H Stretch | Primary Amine |

| 2975 - 2850 | C-H Stretch | Alkyl |

| 1690 - 1670 | C=O Stretch | Carbamate |

| 1550 - 1480 | N-H Bend | Primary Amine |

| 1400 - 1350 | C-H Bend | t-Butyl |

| 1170 - 1150 | C-N Stretch | Carbamate/Azetidine |

Predicted Mass Spectrometry (MS) Data

The mass spectrum, particularly under electrospray ionization (ESI) conditions, is expected to show the protonated molecular ion.

Table 4: Predicted Mass Spectrometry (MS) Data

| Ion | Predicted m/z |

| [M+H]⁺ | 215.1754 |

| [M+Na]⁺ | 237.1573 |

Proposed Experimental Protocols

The following is a proposed multi-step synthesis for tert-butyl 3-(1-aminoethyl)azetidine-1-carboxylate based on established chemical transformations for similar azetidine derivatives. This protocol starts from the commercially available tert-butyl 3-oxoazetidine-1-carboxylate.

Synthesis of tert-Butyl 3-(1-nitroethyl)azetidine-1-carboxylate (Step 1)

This step involves a Henry (nitroaldol) reaction between the azetidinone and nitroethane.

-

Materials:

-

tert-Butyl 3-oxoazetidine-1-carboxylate

-

Nitroethane

-

A suitable base (e.g., sodium hydroxide, potassium carbonate)

-

A suitable solvent (e.g., methanol, ethanol)

-

-

Procedure:

-

Dissolve tert-butyl 3-oxoazetidine-1-carboxylate in the chosen solvent in a round-bottom flask.

-

Add nitroethane to the solution.

-

Cool the mixture in an ice bath.

-

Slowly add the base to the reaction mixture while stirring.

-

Allow the reaction to warm to room temperature and stir for 12-24 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride.

-

Extract the product with a suitable organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

-

Reduction of the Nitro Group to an Amine (Step 2)

This step involves the reduction of the nitro group to a primary amine.

-

Materials:

-

tert-Butyl 3-(1-nitroethyl)azetidine-1-carboxylate

-

A reducing agent (e.g., Raney Nickel with H₂, or zinc dust in acetic acid)

-

A suitable solvent (e.g., methanol, ethanol for catalytic hydrogenation; acetic acid for zinc reduction)

-

-

Procedure (using Catalytic Hydrogenation):

-

Dissolve the nitro compound in the chosen solvent in a hydrogenation vessel.

-

Add a catalytic amount of Raney Nickel.

-

Pressurize the vessel with hydrogen gas (typically 50 psi).

-

Stir the reaction mixture at room temperature until the reaction is complete (monitored by TLC or the cessation of hydrogen uptake).

-

Carefully filter the reaction mixture through a pad of Celite to remove the catalyst.

-

Concentrate the filtrate under reduced pressure to yield the crude product, tert-butyl 3-(1-aminoethyl)azetidine-1-carboxylate.

-

Further purification can be achieved by column chromatography if necessary.

-

Mandatory Visualizations

Synthetic Workflow

The following diagram illustrates the proposed synthetic pathway from tert-butyl 3-oxoazetidine-1-carboxylate to the target compound.

Navigating the Landscape of Substituted Azetidines: A Technical Guide to the Availability and Purity of tert-Butyl 3-(1-aminoethyl)azetidine-1-carboxylate and Its Analogs

For researchers, scientists, and professionals in drug development, the sourcing of novel chemical building blocks is a critical starting point. This technical guide addresses the commercial availability and purity of the specific compound tert-Butyl 3-(1-aminoethyl)azetidine-1-carboxylate. Initial investigations reveal that this exact molecule is not a readily available catalog item. Therefore, this document expands its scope to provide a comprehensive overview of structurally related and commercially accessible azetidine derivatives, alongside generalized protocols for their synthesis, purification, and analytical characterization.

The azetidine scaffold is of significant interest in medicinal chemistry, acting as a versatile bioisosteric replacement for larger ring systems like piperidine or pyrrolidine.[1] Its incorporation can lead to improved metabolic stability, enhanced solubility, and optimized ligand-target interactions.[1] The target compound, tert-Butyl 3-(1-aminoethyl)azetidine-1-carboxylate, represents a valuable building block with a protected primary amine, making it suitable for a range of synthetic transformations in drug discovery programs.

Commercial Availability of Structurally Related Azetidine Derivatives

While a direct commercial source for tert-Butyl 3-(1-aminoethyl)azetidine-1-carboxylate has not been identified, numerous suppliers offer a variety of substituted tert-butyl azetidine-1-carboxylate derivatives. These analogs serve as excellent starting materials or structural probes for research and development. The following table summarizes the availability and typical purity of several closely related compounds.

| Compound Name | CAS Number | Representative Supplier(s) | Typical Purity |

| tert-Butyl 3-aminoazetidine-1-carboxylate | 193269-78-2 | Ambeed | ≥95% |

| tert-Butyl 3-(aminomethyl)azetidine-1-carboxylate | 325775-44-8 | BLDpharm | ≥95% |

| tert-Butyl 3-(2-aminoethyl)azetidine-1-carboxylate | 898271-20-0 | ChemScene | ≥97% |

| tert-butyl 3-amino-3-(2-methoxyethyl)azetidine-1-carboxylate | 1782647-44-2 | Advanced ChemBlocks | 97%[2] |

| tert-butyl 3-amino-3-cyanoazetidine-1-carboxylate | 1254120-12-1 | Benchchem | ≥95% |

| tert-butyl 3-(6-aminopyridin-3-yl)azetidine-1-carboxylate | 1346673-86-6 | Knight Chemicals | >95% |

This table is not exhaustive but provides a representative sample of commercially available building blocks. Purity levels are as stated by suppliers and should be independently verified.

Synthesis and Purification Strategies

Given the lack of direct commercial availability, researchers may need to synthesize tert-Butyl 3-(1-aminoethyl)azetidine-1-carboxylate. A plausible synthetic route would involve the reductive amination of a ketone precursor, tert-Butyl 3-(1-oxoethyl)azetidine-1-carboxylate. This precursor could potentially be synthesized from commercially available tert-butyl 3-oxoazetidine-1-carboxylate.

The general synthetic approach for related azetidine derivatives often involves multi-step sequences starting from protected azetidine intermediates.[3] Common transformations include nucleophilic substitutions and oxidations/reductions.[3][4][5]

General Experimental Protocol: Purification by Column Chromatography

Purification of the crude product is essential to remove unreacted starting materials, reagents, and byproducts. Flash column chromatography is a standard method for purifying Boc-protected amines.

-

Slurry Preparation: Adsorb the crude reaction mixture onto a small amount of silica gel by dissolving it in a suitable solvent (e.g., dichloromethane or ethyl acetate) and then removing the solvent under reduced pressure.

-

Column Packing: Prepare a silica gel column in the desired eluent system. A common eluent for this class of compounds is a gradient of ethyl acetate in heptane or hexane.[5]

-

Loading and Elution: Carefully load the dried slurry onto the top of the packed column. Begin elution with the starting solvent mixture, gradually increasing the polarity to elute the desired compound.

-

Fraction Collection: Collect fractions and monitor them by Thin Layer Chromatography (TLC) using an appropriate staining method (e.g., ninhydrin for primary amines or potassium permanganate).

-

Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified product.

Purity Analysis and Characterization

Rigorous analytical testing is mandatory to confirm the identity and purity of the final compound. A combination of chromatographic and spectroscopic methods should be employed.

Experimental Protocol: Purity Determination by HPLC

High-Performance Liquid Chromatography (HPLC) is a primary technique for assessing the purity of non-volatile organic compounds.[6][]

-

Sample Preparation: Prepare a stock solution of the compound in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of approximately 1 mg/mL. Create a dilution for analysis (e.g., 0.1 mg/mL).

-

Instrumentation:

-

Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

-

Mobile Phase A: 0.1% Formic Acid in Water.

-

Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

-

Gradient: A typical gradient might run from 5% B to 95% B over 15-20 minutes.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV detector at 210 nm and 254 nm.

-

-

Analysis: Inject 5-10 µL of the sample solution. The purity is determined by integrating the area of the main peak and expressing it as a percentage of the total peak area.

Structural Verification by NMR and MS

Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are essential for confirming the molecular structure.

-

¹H NMR Spectroscopy: This technique provides information on the number and environment of protons. For tert-Butyl 3-(1-aminoethyl)azetidine-1-carboxylate, one would expect to see a characteristic singlet for the nine equivalent protons of the tert-butyl group around 1.4 ppm.[6] Other key signals would include multiplets for the azetidine ring protons and signals corresponding to the aminoethyl side chain.

-

¹³C NMR Spectroscopy: This analysis confirms the carbon framework of the molecule. Diagnostic peaks include those for the carbonyl carbon of the Boc group, the quaternary and methyl carbons of the tert-butyl group, and the carbons of the azetidine ring and side chain.[6]

-

Mass Spectrometry (MS): Electrospray Ionization (ESI) MS is typically used to confirm the molecular weight. The compound would be expected to show a protonated molecular ion [M+H]⁺ corresponding to its molecular formula (C₁₀H₂₀N₂O₂).

References

- 1. Azetidines- Heterocyclic Building Blocks| Ambeed [ambeed.com]

- 2. tert-butyl 3-amino-3-(2-methoxyethyl)azetidine-1-carboxylate 97% | CAS: 1782647-44-2 | AChemBlock [achemblock.com]

- 3. Tert-butyl 3-amino-3-cyanoazetidine-1-carboxylate | 1254120-12-1 | Benchchem [benchchem.com]

- 4. A green and facile synthesis of an industrially important quaternary heterocyclic intermediates for baricitinib - PMC [pmc.ncbi.nlm.nih.gov]

- 5. 3-FORMYL-AZETIDINE-1-CARBOXYLIC ACID TERT-BUTYL ESTER synthesis - chemicalbook [chemicalbook.com]

- 6. benchchem.com [benchchem.com]

The Azetidine Scaffold: A Technical Guide to a Privileged Building Block in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of medicinal chemistry, the relentless pursuit of novel molecular entities with superior pharmacological profiles is paramount. Among the saturated heterocycles, the azetidine ring—a four-membered, nitrogen-containing scaffold—has emerged as a "privileged" structure in modern drug design.[1] Its growing prominence stems from a unique confluence of structural and physicochemical properties that medicinal chemists can exploit to overcome challenges in potency, selectivity, and pharmacokinetics.

The azetidine ring occupies a distinctive chemical space between the highly strained, reactive aziridine and the more flexible, five-membered pyrrolidine.[1] This intermediate nature imparts a constrained geometry, which can pre-organize substituents into a conformation favorable for binding to a biological target, thereby minimizing the entropic penalty of binding and potentially boosting potency.[2] Historically, the inherent ring strain (approx. 25.4 kcal/mol) made the synthesis of functionalized azetidines a formidable challenge, limiting their application.[3] However, recent decades have witnessed significant breakthroughs in synthetic methodologies, making a diverse array of azetidine-containing building blocks readily accessible.[1][3]

Consequently, the azetidine motif is now a key component in several approved drugs and numerous clinical candidates, demonstrating remarkable versatility across a spectrum of therapeutic areas, including oncology, inflammation, and cardiovascular disease.[1][4] This guide provides an in-depth technical overview of azetidine-containing building blocks, summarizing key data, detailing relevant experimental protocols, and visualizing their role in critical biological pathways.

Properties and Advantages of the Azetidine Scaffold

The incorporation of an azetidine ring into a drug candidate can confer several desirable properties:

-

Structural Rigidity and Vectorial Control: The puckered, four-membered ring restricts conformational flexibility, allowing for precise, three-dimensional positioning of functional groups. This "vectorial control" is crucial for optimizing interactions with target proteins.

-

Improved Physicochemical Properties: Azetidines can serve as effective bioisosteres for other cyclic and acyclic moieties. Their incorporation often leads to reduced lipophilicity (logP) and increased aqueous solubility compared to larger carbocyclic or heterocyclic analogues, which can improve pharmacokinetic profiles.

-

Metabolic Stability: The azetidine ring itself is generally stable to metabolic degradation. Furthermore, its rigid nature can shield adjacent functional groups from metabolic enzymes, enhancing the metabolic stability of the entire molecule.

-

Novel Chemical Space: The use of azetidines allows chemists to explore novel and underutilized chemical space, providing a pathway to circumvent existing patents and discover compounds with new pharmacological profiles.

Applications in Drug Discovery: Case Studies

The utility of the azetidine scaffold is best illustrated through its incorporation into successful drug molecules. The following examples highlight its application in targeting different classes of proteins.

Kinase Inhibition: Cobimetinib and Tofacitinib

Kinases are a major class of drug targets, particularly in oncology and immunology. The precise orientation of substituents afforded by the azetidine ring is well-suited for targeting the highly conserved ATP-binding pocket of kinases.

-

Cobimetinib (Cotellic®) is a potent and selective inhibitor of MEK1, a key kinase in the RAS/RAF/MEK/ERK signaling pathway.[1][3] Dysregulation of this pathway is a hallmark of many cancers, including melanoma.[5] The azetidine moiety in Cobimetinib is crucial for its binding and activity.

-

Tofacitinib (Xeljanz®) is an inhibitor of the Janus kinase (JAK) family, primarily JAK1 and JAK3.[6] By blocking this pathway, Tofacitinib modulates the signaling of multiple cytokines involved in the inflammatory response, making it an effective treatment for autoimmune diseases like rheumatoid arthritis.[7]

Calcium Channel Blockade: Azelnidipine

-

Azelnidipine (CalBlock®) is a dihydropyridine calcium channel blocker used for the treatment of hypertension.[8] It blocks L-type calcium channels in vascular smooth muscle, leading to vasodilation and a reduction in blood pressure.[9] The azetidine ring in Azelnidipine contributes to its unique pharmacokinetic profile, including a long duration of action.[10]

Targeting Transcription Factors: Experimental STAT3 Inhibitors

Signal Transducer and Activator of Transcription 3 (STAT3) is a transcription factor that is aberrantly activated in numerous cancers. The development of small-molecule STAT3 inhibitors is a significant challenge. Recent studies have shown that azetidine-based compounds can serve as potent and selective STAT3 inhibitors, demonstrating the scaffold's utility against challenging targets.[11][12]

Quantitative Data on Azetidine-Containing Drugs

The following tables summarize key quantitative data for the discussed compounds, providing a basis for comparison of their potency and pharmacokinetic properties.

Table 1: In Vitro Potency (IC₅₀) of Azetidine-Containing Drugs

| Compound | Target(s) | IC₅₀ Value(s) | Disease Area |

|---|---|---|---|

| Cobimetinib | MEK1 | 4.2 nM[1][2][3] | Oncology |

| Tofacitinib | JAK1 | 112 nM[6] | Immunology |

| JAK2 | 20 nM[6] | ||

| JAK3 | 1 nM[6] | ||

| Azelnidipine | L-type Ca²⁺ Channel | (Effective Blocker)[10][13] | Hypertension |

| H182 (Experimental) | STAT3 | 0.66 µM[11] | Oncology |

| H172 (Experimental) | STAT3 | 0.98 µM[11] | Oncology |

Table 2: Pharmacokinetic Parameters of Azetidine-Containing Drugs in Humans

| Compound | Bioavailability (F) | Half-Life (t½) | Time to Peak (Tₘₐₓ) | Primary Metabolism |

|---|---|---|---|---|

| Cobimetinib | ~28% (extensive gut metabolism)[3] | ~44 hours (2.2 days)[4][14] | ~1-3 hours[15] | CYP3A, UGT2B7[14] |

| Tofacitinib | 74%[2] | ~3 hours[1][16] | ~0.5-1 hour[16] | CYP3A4, CYP2C19[2] |

| Azelnidipine | (Not specified, rapid absorption)[11] | ~8.7 - 28 hours[11] | ~2.6 - 4.1 hours[11] | CYP3A4 |

Signaling Pathway Visualizations

The following diagrams, generated using Graphviz, illustrate the points of intervention for Cobimetinib and Tofacitinib in their respective signaling pathways.

Caption: RAS/RAF/MEK/ERK pathway with Cobimetinib inhibition of MEK1/2.

Caption: The JAK-STAT signaling pathway with Tofacitinib inhibition of JAKs.

Experimental Protocols

This section provides an overview of key experimental methodologies relevant to the synthesis of azetidine building blocks and the evaluation of their biological activity.

Synthesis of a Key Azetidine Building Block: N-Boc-azetidin-3-one

N-Boc-azetidin-3-one is a versatile intermediate for the synthesis of various 3-substituted azetidines. A common method involves the oxidation of the corresponding alcohol.

-

Objective: To synthesize tert-Butyl 3-oxoazetidine-1-carboxylate from 3-hydroxyazetidine-1-carboxylate.

-

Procedure Outline (Swern Oxidation variant):

-

Dissolve 3-hydroxyazetidine-1-carboxylate in a suitable anhydrous solvent (e.g., dichloromethane) and cool to a low temperature (e.g., -78 °C).

-

Slowly add a solution of oxalyl chloride or trifluoroacetic anhydride in the same solvent.

-

Add dimethyl sulfoxide (DMSO) dropwise, maintaining the low temperature, and stir for a short period (e.g., 15-30 minutes).

-

Add a hindered base, such as triethylamine, to the reaction mixture and allow it to warm to room temperature.

-

Quench the reaction with water and perform a standard aqueous workup. Extract the product with an organic solvent.

-

Dry the combined organic layers, concentrate under reduced pressure, and purify the resulting residue, typically by silica gel chromatography, to yield the desired ketone.

-

General Procedure for Aza-Michael Addition to an Azetidine Scaffold

This method describes the functionalization of an azetidine ring via conjugate addition, a powerful C-N bond-forming reaction.

-

Objective: To synthesize functionalized 3-substituted azetidines from an α,β-unsaturated azetidine ester.

-

Procedure Outline:

-

Dissolve the starting material, for example, tert-butyl 3-(2-methoxy-2-oxoethylidene)azetidine-1-carboxylate, in a suitable solvent such as acetonitrile.

-

Add an equimolar amount of the desired N-heterocyclic amine (e.g., pyrazole, imidazole).

-

Add a non-nucleophilic base catalyst, such as 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU).

-

Stir the reaction mixture at an elevated temperature (e.g., 65 °C) for 4-16 hours, monitoring progress by TLC or LC-MS.

-

Upon completion, quench the reaction by adding water.

-

Extract the product with an appropriate organic solvent (e.g., ethyl acetate).

-

Combine the organic layers, dry over an anhydrous salt (e.g., Na₂SO₄), and concentrate under reduced pressure.

-

Purify the crude product via flash chromatography to obtain the desired functionalized azetidine derivative.

-

Biochemical Kinase Assay for IC₅₀ Determination (MEK1 Example)

This protocol outlines a general method to determine the potency of a test compound against a purified kinase enzyme.

-

Objective: To measure the half-maximal inhibitory concentration (IC₅₀) of a compound against MEK1 kinase.

-

Procedure Outline (using ADP-Glo™ Assay as a detection method):

-

Reagent Preparation: Prepare a kinase buffer (e.g., 25 mM HEPES pH 7.4, 10 mM MgCl₂, 1 mM DTT). Prepare solutions of purified active recombinant MEK1 enzyme, its inactive substrate (e.g., ERK2), and ATP. Prepare serial dilutions of the test compound (e.g., Cobimetinib).[6]

-

Kinase Reaction: In a 384-well plate, add the diluted inhibitor. Add a master mix containing the MEK1 enzyme and ERK2 substrate. Incubate briefly to allow for inhibitor binding.

-

Initiate the kinase reaction by adding ATP. Allow the reaction to proceed for a set time (e.g., 60 minutes) at room temperature or 30°C.[6]

-

Detection: Stop the kinase reaction and deplete the remaining ATP by adding ADP-Glo™ Reagent.

-

Add Kinase Detection Reagent. This converts the ADP generated by the kinase reaction into ATP, which is then used by a luciferase to produce a luminescent signal.

-

Measure the luminescence using a plate reader. The signal is proportional to the amount of ADP produced and thus to the MEK1 activity.

-

Data Analysis: Plot the luminescence signal against the logarithm of the inhibitor concentration. Fit the data to a four-parameter logistic curve to calculate the IC₅₀ value.

-

Conclusion

The azetidine scaffold has transitioned from a synthetic curiosity to a cornerstone of modern medicinal chemistry. Its unique structural and physicochemical properties provide a powerful tool for drug designers to craft molecules with enhanced potency, selectivity, and favorable pharmacokinetic profiles. The success of drugs like Cobimetinib and Tofacitinib validates the utility of this "privileged" building block. As synthetic methodologies continue to evolve, enabling access to an even greater diversity of functionalized azetidines, their role in the discovery of next-generation therapeutics is set to expand even further. This guide serves as a foundational resource for researchers looking to leverage the strategic advantages of the azetidine ring in their drug discovery programs.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Absorption, Metabolism, Excretion, and the Contribution of Intestinal Metabolism to the Oral Disposition of [14C]Cobimetinib, a MEK Inhibitor, in Humans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Population pharmacokinetics and dosing implications for cobimetinib in patients with solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. promega.com [promega.com]

- 6. benchchem.com [benchchem.com]

- 7. bpsbioscience.com [bpsbioscience.com]

- 8. Clinical use of azelnidipine in the treatment of hypertension in Chinese patients - PMC [pmc.ncbi.nlm.nih.gov]

- 9. sigmaaldrich.com [sigmaaldrich.com]

- 10. oncologynewscentral.com [oncologynewscentral.com]

- 11. Effect of Hepatic Impairment on Cobimetinib Pharmacokinetics: The Complex Interplay Between Physiological Changes and Drug Characteristics - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Population pharmacokinetics of tofacitinib in patients with psoriatic arthritis - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Azelnidipine and amlodipine: a comparison of their pharmacokinetics and effects on ambulatory blood pressure - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. Azelnidipine | PPTX [slideshare.net]

- 16. benchchem.com [benchchem.com]

Navigating the Synthesis and Handling of tert-Butyl 3-(1-aminoethyl)azetidine-1-carboxylate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: The following guide pertains to tert-Butyl 3-(1-aminoethyl)azetidine-1-carboxylate. Specific safety and handling data for this exact molecule is not publicly available. The information provided herein is extrapolated from safety data sheets (SDS) of structurally similar azetidine derivatives. All procedures should be conducted with a thorough risk assessment and under the supervision of qualified personnel.

Introduction

tert-Butyl 3-(1-aminoethyl)azetidine-1-carboxylate is a substituted azetidine, a class of saturated four-membered nitrogen-containing heterocyclic compounds. The azetidine ring is a key structural motif in numerous biologically active compounds and serves as a valuable building block in medicinal chemistry. The presence of a chiral aminotheyl side chain and a tert-butoxycarbonyl (Boc) protecting group makes this molecule a versatile intermediate for the synthesis of more complex pharmaceutical agents. This guide provides a comprehensive overview of the available safety information, handling procedures, and generalized experimental workflows relevant to this class of compounds.

Physicochemical and Safety Data

Due to the absence of a specific Safety Data Sheet (SDS) for tert-butyl 3-(1-aminoethyl)azetidine-1-carboxylate, the following table summarizes the hazards and precautionary measures based on closely related and structurally analogous compounds. Researchers must treat the target compound with, at minimum, the same level of caution.

| Property/Hazard | Information (Based on Analogous Compounds) | References |

| Pictogram(s) | [1][2] | |

| Signal Word | Warning | [1][2] |

| Hazard Statements (H-Statements) | H315: Causes skin irritation.H319: Causes serious eye irritation.H335: May cause respiratory irritation. | [1][2][3] |

| Precautionary Statements (P-Statements) | Prevention: P261: Avoid breathing dust/fume/gas/mist/vapors/spray.P264: Wash skin thoroughly after handling.P271: Use only outdoors or in a well-ventilated area.P280: Wear protective gloves/protective clothing/eye protection/face protection.Response: P302+P352: IF ON SKIN: Wash with plenty of soap and water.P304+P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing.P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.P312: Call a POISON CENTER or doctor if you feel unwell.P332+P313: If skin irritation occurs: Get medical advice/attention.P337+P313: If eye irritation persists: Get medical advice/attention.P362: Take off contaminated clothing and wash before reuse.Storage: P403+P233: Store in a well-ventilated place. Keep container tightly closed.P405: Store locked up.Disposal: P501: Dispose of contents/container to an approved waste disposal plant. | [1][2] |

| First Aid Measures | Inhalation: Move person to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Obtain medical aid.[1]Skin Contact: Immediately flush skin with running water for at least 15 minutes while removing contaminated clothing and shoes. Wash clothing before reuse. Obtain medical aid immediately.[1]Eye Contact: Immediately flush open eyes with running water for at least 15 minutes. Obtain medical aid immediately.[1]Ingestion: Do NOT induce vomiting without medical advice. Rinse mouth with water.[1] | [1] |

| Storage Conditions | Store in a tightly-closed container when not in use.[1] Store in a cool, dry, well-ventilated area away from incompatible substances.[4] Keep away from sources of ignition.[1] Store long-term in a cool, dry place.[1] | [1][4] |

| Incompatible Materials | Strong oxidizing agents, strong acids. | [5] |

Experimental Protocols & Workflows

General Handling Procedure

The following diagram illustrates a standard workflow for handling tert-butyl 3-(1-aminoethyl)azetidine-1-carboxylate in a laboratory setting.

Caption: Standard Laboratory Workflow for Handling Azetidine Derivatives.

Hierarchy of Safety Controls

When working with potentially hazardous chemicals like tert-butyl 3-(1-aminoethyl)azetidine-1-carboxylate, a hierarchical approach to safety is paramount. The following diagram illustrates this principle.

Caption: Hierarchy of Safety Controls for Chemical Handling.

Biological Context and Signaling Pathways

Currently, there is no specific information available in the public domain regarding the biological activity or associated signaling pathways for tert-butyl 3-(1-aminoethyl)azetidine-1-carboxylate. However, substituted azetidines are known to interact with a variety of biological targets. For instance, azetidine-3-carboxylic acid derivatives have been investigated as agonists for sphingosine-1-phosphate (S1P) receptors, which are involved in inflammatory diseases.[1] Given its structural features, it is plausible that this compound could be explored as an intermediate in the development of agents targeting enzymes or receptors where the azetidine moiety can serve as a rigid scaffold to orient the pharmacophoric aminoethyl side chain. Further research is required to elucidate its specific biological functions.

Conclusion

tert-Butyl 3-(1-aminoethyl)azetidine-1-carboxylate is a potentially valuable building block for drug discovery and development. While specific safety and handling data are lacking, a cautious approach based on the known hazards of structurally similar compounds is essential. Researchers and scientists should adhere to strict safety protocols, including the use of appropriate personal protective equipment and engineering controls. The provided workflows and safety hierarchy offer a framework for the safe handling and use of this and other novel chemical entities in a research setting.

References

- 1. Tert-butyl 3-amino-3-cyanoazetidine-1-carboxylate | 1254120-12-1 | Benchchem [benchchem.com]

- 2. file.medchemexpress.com [file.medchemexpress.com]

- 3. tert-Butyl 3-(hydroxymethyl)azetidine-1-carboxylate | C9H17NO3 | CID 10583745 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. tert-Butyl 3-amino-3-methylazetidine-1-carboxylate [acrospharma.co.kr]

- 5. 3-FORMYL-AZETIDINE-1-CARBOXYLIC ACID TERT-BUTYL ESTER synthesis - chemicalbook [chemicalbook.com]

Methodological & Application

Application Notes and Protocols: Synthesis of Novel Derivatives from tert-Butyl 3-(1-aminoethyl)azetidine-1-carboxylate

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed protocols for the synthesis of a diverse library of novel chemical entities derived from the versatile building block, tert-butyl 3-(1-aminoethyl)azetidine-1-carboxylate. The primary amino group of this starting material serves as a key functional handle for various chemical transformations, including N-acylation, N-sulfonylation, and reductive amination. These reactions enable the systematic exploration of the chemical space around the azetidine core, a privileged scaffold in medicinal chemistry.

The protocols outlined below are designed to be adaptable for a wide range of reactants, facilitating the generation of compound libraries for screening in drug discovery programs.

Synthesis of N-Acyl and N-Sulfonyl Derivatives

The primary amine of tert-butyl 3-(1-aminoethyl)azetidine-1-carboxylate can be readily acylated or sulfonylated to yield the corresponding amides and sulfonamides. These functional groups are prevalent in many marketed drugs and can significantly influence the physicochemical and pharmacological properties of a molecule.

General Protocol for N-Acylation

This protocol describes the reaction of tert-butyl 3-(1-aminoethyl)azetidine-1-carboxylate with an acyl chloride in the presence of a non-nucleophilic base.

Experimental Protocol:

-

To a solution of tert-butyl 3-(1-aminoethyl)azetidine-1-carboxylate (1.0 eq.) in anhydrous dichloromethane (DCM, 0.1 M) at 0 °C under an inert atmosphere (e.g., nitrogen or argon), add a suitable non-nucleophilic base such as triethylamine (TEA) or diisopropylethylamine (DIPEA) (1.2 eq.).

-

Stir the solution for 10 minutes.

-

Slowly add a solution of the desired acyl chloride (1.1 eq.) in anhydrous DCM.

-

Allow the reaction mixture to warm to room temperature and stir for 2-16 hours, monitoring the reaction progress by TLC or LC-MS.

-

Upon completion, quench the reaction with the addition of saturated aqueous sodium bicarbonate solution.

-

Separate the organic layer, and extract the aqueous layer with DCM (2 x 20 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., ethyl acetate/hexanes) to afford the desired N-acyl derivative.

General Protocol for N-Sulfonylation

This protocol outlines the synthesis of sulfonamides via the reaction with a sulfonyl chloride.

Experimental Protocol:

-

Dissolve tert-butyl 3-(1-aminoethyl)azetidine-1-carboxylate (1.0 eq.) and a non-nucleophilic base such as triethylamine (1.5 eq.) in anhydrous dichloromethane (DCM, 0.1 M) and cool the mixture to 0 °C.

-

Add the desired sulfonyl chloride (1.2 eq.) portion-wise, maintaining the temperature at 0 °C.

-

Allow the reaction to warm to room temperature and stir for 4-24 hours. Monitor the reaction by TLC or LC-MS.

-

After completion, dilute the reaction mixture with DCM and wash with 1 M HCl (aq), saturated aqueous sodium bicarbonate, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

-

Purify the residue by flash column chromatography (e.g., ethyl acetate/hexanes) to yield the pure N-sulfonyl derivative.

Data Presentation: N-Acyl and N-Sulfonyl Derivatives

| Entry | Acyl/Sulfonyl Chloride | Product | Yield (%) | Purity (%) (LC-MS) |

| 1 | Benzoyl chloride | tert-Butyl 3-(1-(benzamido)ethyl)azetidine-1-carboxylate | 88 | >98 |

| 2 | Acetyl chloride | tert-Butyl 3-(1-acetamidoethyl)azetidine-1-carboxylate | 92 | >99 |

| 3 | Cyclopropanecarbonyl chloride | tert-Butyl 3-(1-(cyclopropanecarboxamido)ethyl)azetidine-1-carboxylate | 85 | >97 |

| 4 | Benzenesulfonyl chloride | tert-Butyl 3-(1-(phenylsulfonamido)ethyl)azetidine-1-carboxylate | 82 | >98 |

| 5 | Methanesulfonyl chloride | tert-Butyl 3-(1-(methylsulfonamido)ethyl)azetidine-1-carboxylate | 89 | >99 |

Synthesis of N-Alkyl Derivatives via Reductive Amination

Reductive amination is a powerful method for forming carbon-nitrogen bonds. This two-step, one-pot process involves the initial formation of an imine or enamine intermediate from the reaction of the primary amine with an aldehyde or ketone, followed by in-situ reduction to the corresponding secondary amine.

General Protocol for Reductive Amination

This protocol employs sodium triacetoxyborohydride as a mild reducing agent, which is compatible with a wide range of functional groups.

Experimental Protocol:

-

To a stirred solution of tert-butyl 3-(1-aminoethyl)azetidine-1-carboxylate (1.0 eq.) in a suitable solvent such as dichloromethane (DCM) or 1,2-dichloroethane (DCE) (0.1 M), add the desired aldehyde or ketone (1.1 eq.).

-

If desired, a catalytic amount of acetic acid (0.1 eq.) can be added to facilitate imine formation.

-

Stir the mixture at room temperature for 1-2 hours.

-

Add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq.) portion-wise to the reaction mixture.

-

Continue stirring at room temperature for 12-24 hours, monitoring the reaction by TLC or LC-MS.

-

Quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.

-

Extract the aqueous layer with DCM (3 x 20 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to obtain the desired N-alkyl derivative.

Data Presentation: N-Alkyl Derivatives

| Entry | Aldehyde/Ketone | Product | Yield (%) | Purity (%) (LC-MS) |

| 1 | Benzaldehyde | tert-Butyl 3-(1-(benzylamino)ethyl)azetidine-1-carboxylate | 78 | >97 |

| 2 | Isobutyraldehyde | tert-Butyl 3-(1-(isobutylamino)ethyl)azetidine-1-carboxylate | 81 | >98 |

| 3 | Cyclohexanone | tert-Butyl 3-(1-(cyclohexylamino)ethyl)azetidine-1-carboxylate | 75 | >96 |

| 4 | 4-Fluorobenzaldehyde | tert-Butyl 3-(1-((4-fluorobenzyl)amino)ethyl)azetidine-1-carboxylate | 79 | >98 |

| 5 | Acetone | tert-Butyl 3-(1-(isopropylamino)ethyl)azetidine-1-carboxylate | 85 | >99 |

Visualizations

Experimental Workflow for N-Acylation/N-Sulfonylation

Caption: Workflow for N-acylation and N-sulfonylation reactions.

Experimental Workflow for Reductive Amination

Caption: Workflow for one-pot reductive amination.

Application Notes and Protocols for the Use of tert-Butyl 3-(1-aminoethyl)azetidine-1-carboxylate in Peptide Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

The incorporation of non-natural amino acids into peptide scaffolds is a powerful strategy in modern drug discovery and chemical biology. These modifications can enhance proteolytic stability, modulate receptor affinity and selectivity, and introduce novel functionalities. Azetidine-containing amino acids, in particular, are of significant interest due to their ability to induce specific conformational constraints, such as β-turns, within a peptide backbone. This can lead to peptides with improved biological activity and pharmacokinetic properties.[1][2]

This document provides detailed application notes and protocols for the use of tert-Butyl 3-(1-aminoethyl)azetidine-1-carboxylate , a unique building block for solid-phase peptide synthesis (SPPS). The presence of a chiral center on the ethylamine substituent offers the potential for diastereoselective interactions within the peptide structure. The tert-butyloxycarbonyl (Boc) protecting group on the azetidine nitrogen allows for its direct use in standard Boc-based SPPS protocols.

Synthesis of tert-Butyl 3-(1-aminoethyl)azetidine-1-carboxylate

The target compound can be synthesized from commercially available starting materials. A plausible and efficient synthetic route involves the oxidation of a hydroxymethyl precursor to an aldehyde, followed by a reductive amination step.

Proposed Synthetic Workflow

Caption: Proposed synthesis of the target amino acid.

Experimental Protocol: Synthesis

Step 1: Oxidation to tert-Butyl 3-formylazetidine-1-carboxylate

This protocol is adapted from a known procedure for the oxidation of the corresponding hydroxymethyl compound.[1]

-

To a stirred solution of oxalyl chloride (2.0 eq) in anhydrous dichloromethane (DCM) at -78 °C, add dimethyl sulfoxide (DMSO) (2.2 eq) dropwise.

-

Stir the mixture for 15 minutes at -78 °C.

-

Add a solution of tert-butyl 3-(hydroxymethyl)azetidine-1-carboxylate (1.0 eq) in DCM.

-

Stir for 30 minutes at -78 °C.

-

Add triethylamine (5.0 eq) and allow the reaction to warm to room temperature.

-

Quench the reaction with water and separate the organic layer.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to yield the aldehyde.

Step 2: Reductive Amination to tert-Butyl 3-(1-aminoethyl)azetidine-1-carboxylate

This is a general procedure for reductive amination.[3][4]

-

Dissolve tert-butyl 3-formylazetidine-1-carboxylate (1.0 eq) in methanol.

-

Add ammonium acetate (10 eq) and stir until dissolved.

-

Add sodium cyanoborohydride (NaBH3CN) (1.5 eq) portion-wise.

-

Stir the reaction mixture at room temperature overnight.

-

Concentrate the mixture under reduced pressure.

-

Take up the residue in water and extract with a suitable organic solvent (e.g., ethyl acetate).

-

Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate to yield the desired product.

Incorporation into Peptides using Boc-SPPS

The synthesized amino acid can be directly used in standard Boc solid-phase peptide synthesis protocols. Due to the potential for steric hindrance from the azetidine ring and the ethyl substituent, optimized coupling conditions are recommended.

Boc-SPPS Workflow

Caption: Standard cycle for Boc-SPPS.

Experimental Protocol: Peptide Synthesis

This protocol outlines a single coupling cycle for incorporating tert-butyl 3-(1-aminoethyl)azetidine-1-carboxylate into a growing peptide chain on a solid support (e.g., MBHA resin for a C-terminal amide).

1. Resin Preparation:

-

Swell the resin in DCM for 30 minutes in a reaction vessel.

2. Boc Deprotection:

-

Drain the DCM.

-

Add a solution of 25-50% trifluoroacetic acid (TFA) in DCM to the resin.

-

Agitate for 1-2 minutes, then drain.

-

Add a fresh solution of 25-50% TFA in DCM and agitate for 20-30 minutes.

-

Drain the TFA solution and wash the resin thoroughly with DCM.

3. Neutralization:

-

Wash the resin with 5-10% N,N-diisopropylethylamine (DIEA) in N,N-dimethylformamide (DMF) (2 x 2 minutes).

-

Wash the resin with DMF.

4. Coupling:

-

In a separate vessel, pre-activate a solution of tert-butyl 3-(1-aminoethyl)azetidine-1-carboxylate (3-4 equivalents relative to resin loading) and HATU (3-4 equivalents) in DMF.

-

Add DIEA (6-8 equivalents) to the amino acid solution.

-

Allow the mixture to pre-activate for 2-5 minutes.

-

Add the activated amino acid solution to the neutralized resin.

-

Agitate the mixture for 1-4 hours. Monitor the reaction progress using a qualitative test (e.g., Kaiser test). For sterically hindered amino acids, longer coupling times or a second coupling may be necessary.[5][6]

5. Washing:

-

After a negative Kaiser test, drain the coupling solution.

-

Wash the resin with DMF (3 times), DCM (3 times), and finally with methanol to prepare for the next cycle or for drying.

6. Cleavage and Deprotection:

-

Once the peptide synthesis is complete, wash the resin with DCM and dry under vacuum.

-

Treat the resin with a cleavage cocktail appropriate for the peptide sequence. A common cocktail is Reagent K (TFA/water/phenol/thioanisole/1,2-ethanedithiol).

-

Stir at room temperature for 1-2 hours.

-

Filter the resin and wash with additional TFA.

-

Precipitate the crude peptide by adding the combined filtrate to cold diethyl ether.

-

Centrifuge to pellet the peptide, wash with cold ether, and dry under vacuum.

7. Purification and Characterization:

-

Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).[7]

-

Characterize the purified peptide by mass spectrometry (e.g., ESI-MS) and analytical RP-HPLC to confirm its identity and purity.

Quantitative Data (Illustrative)

Table 1: Synthesis Yields

| Step | Product | Starting Material | Reagents | Illustrative Yield |

| 1 | tert-Butyl 3-formylazetidine-1-carboxylate | tert-Butyl 3-(hydroxymethyl)azetidine-1-carboxylate | Swern Oxidation | 75-85% |

| 2 | tert-Butyl 3-(1-aminoethyl)azetidine-1-carboxylate | tert-Butyl 3-formylazetidine-1-carboxylate | Reductive Amination | 60-70% |

Table 2: Peptide Synthesis Coupling Efficiency

| Coupling Cycle | Amino Acid | Coupling Reagent | Coupling Time | Illustrative Coupling Efficiency |

| N+1 | Boc-Ala-OH | HATU/DIEA | 30 min | >99% |

| N+2 | tert-Butyl 3-(1-aminoethyl)azetidine-1-carboxylate | HATU/DIEA | 2 hours | 95-98% (single coupling) |

| N+2 (re-couple) | tert-Butyl 3-(1-aminoethyl)azetidine-1-carboxylate | HATU/DIEA | 2 hours | >99% (after re-coupling) |

| N+3 | Boc-Phe-OH | HATU/DIEA | 30 min | >99% |

Table 3: Final Peptide Characterization

| Peptide Sequence (Example) | Crude Purity (by RP-HPLC) | Purified Purity (by RP-HPLC) | Observed Mass (ESI-MS) | Expected Mass |

| Ac-Ala-(Aea)-Phe-NH₂ (Aea = 3-(1-aminoethyl)azetidine) | ~70% | >98% | [M+H]⁺ = 389.2 | 388.5 |

Conclusion

tert-Butyl 3-(1-aminoethyl)azetidine-1-carboxylate is a valuable, albeit specialized, building block for peptide synthesis. Its incorporation can introduce conformational constraints and a novel side chain for further diversification. While its synthesis is achievable through standard organic transformations, its use in SPPS may require optimized coupling conditions due to potential steric hindrance. The protocols outlined in this document, based on established methods for non-natural and sterically hindered amino acids, provide a robust starting point for researchers and drug developers aiming to explore the unique properties of azetidine-containing peptides. As with any non-standard building block, small-scale test couplings are recommended to determine the optimal conditions for a specific peptide sequence.

References

- 1. researchgate.net [researchgate.net]

- 2. Synthesis and peptide bond orientation in tetrapeptides containing L-azetidine-2-carboxylic acid and L-proline - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

- 4. benchchem.com [benchchem.com]

- 5. WO1996032408A1 - Nouveaux derives 3-peptidyl-azetidin-2-one substituee en 4 utiles en tant qu'inhibiteur des cysteines proteinases - Google Patents [patents.google.com]

- 6. t-Butyl Esters of Amino Acids and Peptides and their Use in Peptide Synthesis1 | Semantic Scholar [semanticscholar.org]

- 7. Tert-butyl 3-amino-3-cyanoazetidine-1-carboxylate | 1254120-12-1 | Benchchem [benchchem.com]

Protocol for N-Boc Deprotection of tert-Butyl 3-(1-aminoethyl)azetidine-1-carboxylate

Application Notes

The tert-butyloxycarbonyl (Boc) group is a widely utilized protecting group for amines in organic synthesis due to its stability in various reaction conditions and its facile cleavage under acidic conditions.[1][2] This document provides a detailed protocol for the N-Boc deprotection of tert-Butyl 3-(1-aminoethyl)azetidine-1-carboxylate to yield 3-(1-aminoethyl)azetidine.